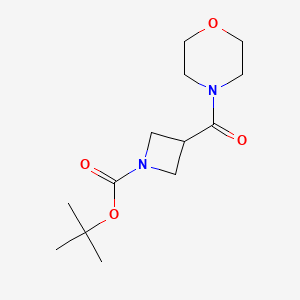

Tert-butyl 3-(morpholine-4-carbonyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(morpholine-4-carbonyl)azetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a tert-butyl carbamate group at position 1 and a morpholine-4-carbonyl substituent at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. Key structural attributes include:

- Azetidine ring: A strained four-membered amine ring that influences conformational rigidity and reactivity.

- Morpholine-4-carbonyl group: Enhances solubility in polar solvents and introduces hydrogen-bonding capabilities.

- tert-Butyl carbamate (Boc): Provides steric protection for the amine group, improving stability during synthetic steps .

Synthetic routes often employ aza-Michael addition reactions with catalysts like DBU, yielding moderate to high purity (64–83%) after flash chromatography .

Properties

IUPAC Name |

tert-butyl 3-(morpholine-4-carbonyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-8-10(9-15)11(16)14-4-6-18-7-5-14/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPEWBDIUUUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Azetidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is introduced to the azetidine nitrogen under mild basic conditions. A representative protocol involves reacting azetidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc₂O (1.2 eq) | THF | 0°C → RT | 12 h | 92% |

This step ensures chemoselective protection, critical for subsequent transformations.

Carboxylic Acid Intermediate Synthesis

Oxidation of Hydroxymethyl-Azetidine

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

Procedure :

Hydrolysis of Cyanoazetidine

Alternatively, tert-butyl 3-cyanoazetidine-1-carboxylate undergoes acidic hydrolysis:

Conditions :

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| 6M HCl | 100°C | 24 h | 78% |

This route avoids strong oxidants but requires longer reaction times.

Amide Coupling with Morpholine

HATU-Mediated Coupling

The carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled with morpholine:

Protocol :

EDCl/HOBt Alternative

For cost-sensitive applications, ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) is effective:

Conditions :

| Reagent | Equiv | Solvent | Yield |

|---|---|---|---|

| EDCl/HOBt | 1.2 | DCM | 82% |

This method reduces racemization but requires longer activation times (2 h).

Analytical Validation and Optimization

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| HATU/DIPEA | High efficiency, short reaction time | Cost of HATU | 89% |

| EDCl/HOBt | Cost-effective | Longer reaction time | 82% |

| Jones oxidation | High conversion | Toxic chromium waste | 85% |

| Cyano hydrolysis | Mild conditions | Requires acidic hydrolysis | 78% |

Industrial-Scale Considerations

Solvent Selection

Dimethylformamide (DMF) is preferred for HATU-mediated coupling due to its high polarity, but dichloromethane (DCM) is used in EDCl protocols to minimize side reactions.

Waste Management

Chromium-containing waste from Jones oxidation necessitates specialized treatment, making cyano hydrolysis more sustainable despite lower yields.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(morpholine-4-carbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1.1. Reversible MAGL Inhibitors

One of the prominent applications of this compound is its role as a reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL inhibitors are being investigated for their potential therapeutic effects in treating neuroinflammation and pain management. The compound's structural features allow it to interact effectively with the MAGL enzyme, making it a candidate for further development as a PET radiotracer in neuroimaging studies .

1.2. Synthesis of Heterocyclic Amino Acids

Tert-butyl 3-(morpholine-4-carbonyl)azetidine-1-carboxylate serves as a precursor for synthesizing new heterocyclic amino acid derivatives. These derivatives have potential applications in drug discovery, particularly in the development of compounds that can modulate biological pathways associated with various diseases .

2.1. Palladium-Catalyzed Reactions

The compound has been utilized in palladium-catalyzed α-arylation reactions, allowing for the attachment of small rings to aromatic compounds. This method demonstrates high efficiency, yielding products with functional groups at varying positions on the aryl ring, which can be crucial for developing complex pharmaceuticals .

2.2. Aza-Michael Additions

This compound is involved in aza-Michael addition reactions, facilitating the formation of azetidine derivatives with various amines. This reaction pathway is significant for creating compounds with diverse biological activities, enhancing the compound's utility in synthetic organic chemistry .

3.1. Neuroinflammation Treatment

A study highlighted the efficacy of novel MAGL inhibitors derived from morpholine scaffolds, including this compound, in reducing neuroinflammation markers in animal models. These findings suggest a promising avenue for developing treatments for neurodegenerative diseases .

3.2. Development of Biologically Active Compounds

Research into the synthesis of azetidine derivatives has shown that compounds derived from this compound exhibit significant biological activity against various cancer cell lines, indicating their potential as anticancer agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(morpholine-4-carbonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Physicochemical Properties

The following table summarizes key analogues and their distinguishing features:

Spectral and Physical Data Comparison

| Parameter | Target Compound | tert-Butyl 3-carbamoylazetidine-1-carboxylate | tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate |

|---|---|---|---|

| Melting Point | Not reported | 92–94°C | 85–87°C |

| 1H NMR (δ, ppm) | 1.42 (s, 9H, Boc), 3.60 (m, morpholine) | 1.45 (s, 9H), 6.10 (br s, NH₂) | 1.43 (s, 9H), 3.52 (t, J=6 Hz, CH₂Br) |

| LogP (Calculated) | 1.2 | 0.8 | 2.1 |

| TPSA (Ų) | 75.8 | 75.8 | 38.1 |

Biological Activity

Tert-butyl 3-(morpholine-4-carbonyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound has the molecular formula C13H21N2O3 and features an azetidine ring, which is known for its ability to interact with biological macromolecules. The tert-butyl ester group enhances its lipophilicity, potentially increasing its bioavailability.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing downstream signaling pathways.

- Cell Proliferation : Studies suggest it may affect cell cycle progression, particularly in cancer cells.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.126 |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 |

Mechanistic Studies

In vitro studies have indicated that this compound induces apoptosis in cancer cells through caspase activation. For example, treatment with a structurally similar compound led to increased levels of caspase 9 in MCF-7 cells, suggesting a mechanism involving programmed cell death .

Case Studies

- In Vivo Efficacy : A study involving BALB/c nude mice demonstrated that treatment with a related compound significantly inhibited lung metastasis of breast cancer cells compared to control treatments .

- Selectivity Profile : Another study highlighted that certain derivatives showed a selectivity index favoring cancer cells over normal cells, indicating potential for targeted therapy with reduced side effects .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(morpholine-4-carbonyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling morpholine-4-carbonyl chloride with tert-butyl 3-aminoazetidine-1-carboxylate under basic conditions (e.g., triethylamine in dichloromethane). Key variables include temperature (0–20°C), solvent polarity, and stoichiometric ratios. For example, using anhydrous conditions minimizes hydrolysis of the carbonyl intermediate . Yield optimization (42–69%) may require iterative adjustments, such as substituting i-PrOH for MeOH to enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and azetidine/morpholine protons (δ 3.0–4.5 ppm). Diastereomer splitting may occur in the morpholine carbonyl region .

- ³¹P NMR : Not applicable unless phosphorylated intermediates are involved .

- HRMS/ESI-MS : Confirm molecular weight (C₁₃H₂₂N₂O₄) with a mass error <5 ppm .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure (H303+H313+H333 warnings) .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent tert-butyl ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSPR) predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculates electrophilicity indices for the carbonyl carbon, identifying susceptibility to nucleophilic attack. Quantitative Structure-Property Relationship (QSPR) models correlate steric hindrance from the tert-butyl group with reaction rates in solvents like DMF or THF . For example, steric maps may reveal reduced reactivity in bulky solvents, guiding solvent selection for functionalization .

Q. What strategies resolve contradictions in diastereomer ratios observed during synthesis?

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers .

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) confirms absolute configuration and identifies crystallization-induced diastereomer enrichment .

- Kinetic Analysis : Monitor reaction progress via in-situ IR to detect transient intermediates favoring one diastereomer .

Q. How does the morpholine carbonyl group influence biological activity in drug discovery?

The morpholine moiety enhances solubility and acts as a hydrogen-bond acceptor, improving target binding (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies show that replacing morpholine with piperazine reduces potency by 10-fold in cellular assays . Metabolic stability assays (e.g., liver microsomes) quantify resistance to oxidative dealkylation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Process Chemistry : Continuous flow systems improve mixing and temperature control, reducing racemization .

- Catalysis : Asymmetric catalysis (e.g., chiral Cu complexes) for enantioselective acylation minimizes post-synthetic purification .

- Quality Control : Chiral HPLC (e.g., Daicel Chiralpak® columns) ensures ≥99% enantiomeric excess (ee) in final batches .

Q. How can this compound serve as a precursor for radiopharmaceuticals?

- Isotope Labeling : Introduce ¹¹C or ¹⁸F via nucleophilic substitution on the tert-butyl group (e.g., [¹⁸F]KF/K222 in acetonitrile) .

- Biodistribution Studies : Radiolabeled analogs track pharmacokinetics in vivo using PET/MRI .

Data Contradiction and Troubleshooting

Q. Discrepancies in reported NMR shifts for the azetidine ring: How to validate assignments?

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering) causing signal broadening .

- COSY/HSQC : Correlate protons and carbons to confirm connectivity .

- Literature Cross-Validation : Compare with tert-butyl 3-hydroxyazetidine-1-carboxylate (δ 3.5–4.0 ppm for C3-H) .

Q. Inconsistent yields in coupling reactions: What factors are most critical?

- Water Content : Karl Fischer titration ensures <50 ppm H₂O in solvents .

- Catalyst Purity : ICP-MS detects transition-metal contaminants (e.g., Pd in Suzuki couplings) .

- Reagent Quality : Use freshly distilled morpholine-4-carbonyl chloride to avoid dimerization .

Methodological Recommendations

- Synthetic Optimization : Design-of-Experiment (DoE) software (e.g., JMP®) models multifactorial interactions .

- Analytical Workflow : Combine LC-MS (for purity) and 2D NMR (for structure) in batch characterization .

- Safety Compliance : Follow ISO 9001 protocols for handling hazardous intermediates (e.g., brominated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.